molecular formula C7H5ClFI B1457202 1-Chloro-5-fluoro-4-iodo-2-methylbenzene CAS No. 1126424-32-5

1-Chloro-5-fluoro-4-iodo-2-methylbenzene

Cat. No. B1457202
M. Wt: 270.47 g/mol
InChI Key: JRGNNZOCANCPLM-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-4-iodo-2-methylbenzene is a chemical compound with the molecular formula C7H5ClFI. It has a molecular weight of 270.47 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene is represented by the InChI code: 1S/C7H5ClFI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 . This indicates that the compound has a benzene ring with chlorine, fluorine, iodine, and a methyl group attached at different positions.


Physical And Chemical Properties Analysis

1-Chloro-5-fluoro-4-iodo-2-methylbenzene is a liquid at room temperature . It has a predicted boiling point of 244.6±35.0 °C and a predicted density of 1.879±0.06 g/cm3 .

Scientific Research Applications

Synthesis of NMDA Receptor Antagonists

1-Chloro-5-fluoro-4-iodo-2-methylbenzene serves as a starting material in the synthesis of compounds designed for NMDA (N-methyl-D-aspartate) receptor antagonism. This process involves nitration, amination, and reduction steps to yield specific derivatives aimed at medical applications, particularly in neuropharmacology. The compound's versatility in synthesis underlines its importance in creating potential treatments for conditions mediated by the NMDA receptor, such as neurodegenerative diseases or neuropathic pain (Xun & Qing-ping, 2004).

Halobenzene Cations Spectrometry

The compound also plays a role in the study of halobenzene cations' vibrational spectra. Through mass-analyzed threshold ionization spectrometry, researchers can glean insights into the ground and excited electronic states of halobenzenes, including those related to 1-chloro-5-fluoro-4-iodo-2-methylbenzene. Such studies are crucial for understanding the ionization energies and electronic structures of halobenzenes, impacting materials science and analytical chemistry (Kwon, Kim, & Kim, 2002).

Vaporization Enthalpies

In the realm of physical chemistry, the compound contributes to understanding the vaporization enthalpies of halogen-substituted methylbenzenes. By measuring vapor pressures and calculating standard enthalpies of vaporization, researchers can deduce the thermodynamic properties of such molecules. This information aids in the development of models for predicting the behaviors of halogenated compounds under various conditions, which is essential for environmental science and chemical engineering (Verevkin et al., 2014).

Microwave-Promoted Synthesis

The efficiency of synthesizing halogenated benzene derivatives, such as 3-chloro-4-fluoronitrobenzene, is significantly enhanced by microwave irradiation. This technique accelerates the halogen-exchange fluorination process, yielding higher selectivity and yield. Microwave-promoted synthesis represents a valuable method in organic chemistry, enabling faster and more efficient reactions, which is beneficial for the development of pharmaceuticals and agrochemicals (Luo Jun, 2007).

Anticancer Compound Synthesis

Additionally, the compound has been used as a precursor in synthesizing new heterocyclic compounds with potential anticancer activity. By designing and obtaining derivatives through multiple synthesis routes, researchers can explore novel treatments for lung cancer. The synthesis and characterization of such compounds underscore the ongoing search for effective cancer therapies, highlighting the compound's role in medicinal chemistry (Zhou et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-chloro-5-fluoro-4-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGNNZOCANCPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274887
Record name 1-Chloro-5-fluoro-4-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-fluoro-4-iodo-2-methylbenzene

CAS RN

1126424-32-5
Record name 1-Chloro-5-fluoro-4-iodo-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126424-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-5-fluoro-4-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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